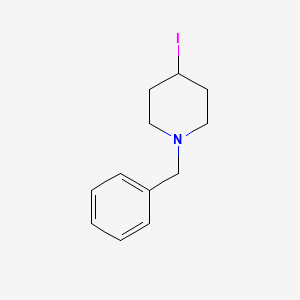

1-Benzyl-4-Iodopiperidine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-benzyl-4-iodopiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16IN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXRGTWRJQHSMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1I)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901300070 | |

| Record name | 4-Iodo-1-(phenylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901300070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109838-88-2 | |

| Record name | 4-Iodo-1-(phenylmethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109838-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-1-(phenylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901300070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Alchemical Iodide: A Technical Guide to 1-Benzyl-4-iodopiperidine in Modern Drug Discovery

Introduction: The Strategic Importance of a Halogenated Heterocycle

In the intricate tapestry of medicinal chemistry, the N-benzyl piperidine motif is a recurring structural theme, prized for its three-dimensional architecture and its ability to engage in crucial cation-π interactions with biological targets.[1] The strategic introduction of an iodine atom at the 4-position of this scaffold gives rise to 1-Benzyl-4-iodopiperidine, a versatile and highly reactive intermediate. This technical guide delves into the synthesis, properties, and applications of this pivotal building block, offering field-proven insights for researchers, scientists, and professionals in drug development. The dual functionality of this compound, with the iodine atom serving as a linchpin for cross-coupling reactions and the benzyl group acting as a readily cleavable protecting group, underpins its significance in the synthesis of complex pharmaceutical agents.[2]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis. While some data is extrapolated from analogous piperidine derivatives, the following table summarizes its key characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆IN | [2] |

| Molecular Weight | 301.17 g/mol | [2] |

| Density | 1.6 ± 0.1 g/cm³ (estimated from analogous derivatives) | [2] |

| Boiling Point | 405.9 ± 45.0 °C (extrapolated) | [2] |

| Flash Point | 199.3 ± 28.7 °C (extrapolated) | [2] |

| LogP | 3.26 (indicative of moderate lipophilicity) | [2] |

| Solubility | Limited aqueous solubility | [2] |

Structural Elucidation:

The structural integrity of synthesized this compound is confirmed through a suite of spectroscopic techniques:

-

Infrared (IR) Spectroscopy: A strong absorption band around 550 cm⁻¹ is characteristic of the C-I stretching vibration.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Key signals include a peak at approximately δ 3.7 ppm corresponding to the benzylic protons (N-CH₂-C₆H₅) and a series of multiplets between δ 2.5–3.1 ppm for the piperidine ring protons.[2]

-

-

Mass Spectrometry: The molecular ion peak is observed at an m/z of 301.17 [M]⁺, confirming the molecular weight of the compound.[2]

Synthesis of this compound: A Tale of Two Pathways

The synthesis of this compound is typically approached via two primary strategies, each with its own set of advantages and experimental considerations.

Pathway 1: Iodination of a Pre-formed Piperidone Scaffold

This route commences with the readily available precursor, 1-Benzyl-4-piperidone. The core of this strategy lies in the conversion of the ketone functionality at the 4-position into an iodo group.

Diagram: Synthetic Pathways to this compound

Caption: Major synthetic routes to this compound.

Experimental Protocol: Synthesis via Iodination of 1-Benzyl-4-piperidone (Illustrative)

This protocol is a composite representation based on established chemical transformations.

Step 1: Synthesis of 1-Benzyl-4-piperidone

-

Reaction: A mixture of 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous potassium carbonate (3.5 equivalents) in dry DMF is stirred at room temperature for 30 minutes.[3]

-

Addition: Benzyl bromide (1.15 equivalents) is added dropwise, and the reaction mixture is heated to 65°C for 14 hours.[3]

-

Work-up: After cooling, the mixture is filtered and quenched with ice water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.[3]

-

Purification: The solvent is evaporated, and the crude product can be purified by crystallization or distillation under reduced pressure to yield 1-benzyl-4-piperidone as a light yellow oily liquid.[3]

Step 2: Iodination via Epoxide Rearrangement (Conceptual)

-

Epoxidation: 1-Benzyl-4-piperidone is treated with trimethyloxosulfonium iodide in a suitable solvent to form the corresponding epoxide.[2]

-

Rearrangement: The epoxide intermediate is then subjected to rearrangement in the presence of a Lewis acid, such as magnesium bromide, to yield this compound.[2]

Pathway 2: Direct Nucleophilic Substitution

A more direct and often higher-yielding approach involves the nucleophilic substitution of a suitable leaving group at the 4-position of the 1-benzylpiperidine ring with an iodide source.[2] This method offers excellent regioselectivity.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Step 1: Activation of the Hydroxyl Group

-

Starting Material: 1-Benzyl-4-hydroxypiperidine is used as the starting material.

-

Reaction: The hydroxyl group is converted into a better leaving group, such as a triflate. This is typically achieved by reacting 1-benzyl-4-hydroxypiperidine with triflic anhydride in the presence of a non-nucleophilic base like pyridine at low temperatures.

Step 2: Iodide Substitution

-

Reaction: The resulting 1-benzylpiperidine-4-triflate is then treated with a source of iodide ions, such as potassium iodide, in an appropriate solvent like acetone or DMF.

-

Conditions: The reaction is typically heated to drive the substitution to completion.

-

Work-up and Purification: The reaction mixture is worked up by removing the solvent, partitioning between water and an organic solvent, and purifying the crude product by column chromatography on silica gel.[4]

Applications in Pharmaceutical Development: A Scaffold for Innovation

The synthetic utility of this compound is most prominently displayed in its role as a key intermediate in the synthesis of a diverse array of pharmaceutical agents.

Diagram: Role of this compound in Drug Synthesis

Caption: Cross-coupling and derivatization of this compound.

-

Antipsychotics: this compound is a crucial building block in the synthesis of long-acting neuroleptics like penfluridol. The synthesis involves a Suzuki-Miyaura reaction to couple the piperidine ring with a fluorinated aryl boronic acid, followed by debenzylation and subsequent amidation.[2]

-

Anticancer Agents: This versatile intermediate is employed in the construction of kinase inhibitors targeting EGFR and VEGFR, which are implicated in various cancers.[2]

-

Antiviral Compounds: It also finds application in the synthesis of antiviral agents, particularly in prodrug strategies for nucleotide analogs.[2]

The iodine atom's ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, allows for the facile introduction of aryl and alkynyl groups, respectively, at the 4-position of the piperidine ring.[2] Following these coupling reactions, the benzyl protecting group can be readily removed via catalytic hydrogenation to unmask the secondary amine for further functionalization.[2]

Safety, Handling, and Storage: A Prudent Approach

-

Handling:

-

Storage:

-

Store in a cool, dry, and dark place in a tightly sealed container.

-

Recommended storage temperature is typically 2-8°C to ensure stability.

-

-

Hazards:

-

Compounds of this class may be harmful if swallowed and can cause skin and eye irritation.

-

Conclusion: A Cornerstone of Modern Medicinal Chemistry

This compound stands as a testament to the power of strategic halogenation in organic synthesis. Its unique combination of a reactive iodine handle and a cleavable benzyl protecting group makes it an invaluable tool for the construction of complex, biologically active molecules. As the quest for novel therapeutics continues, the demand for such versatile and strategically functionalized building blocks will undoubtedly grow, solidifying the place of this compound as a cornerstone of modern medicinal chemistry.

References

An In-depth Technical Guide to 1-Benzyl-4-iodopiperidine: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 1-Benzyl-4-iodopiperidine, a key synthetic intermediate in pharmaceutical research and development. We will delve into its chemical identity, synthesis protocols, detailed analytical characterization, and significant applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical Identity and Physicochemical Properties

This compound, with the molecular formula C₁₂H₁₆IN and a molecular weight of 301.17 g/mol , is a heterocyclic compound belonging to the piperidine class.[1] Its structure consists of a six-membered piperidine ring, substituted at the nitrogen atom (position 1) with a benzyl group and at position 4 with an iodine atom.[1] This substitution pattern, particularly the presence of the iodine atom, makes it a valuable and versatile electrophile for constructing more complex molecular architectures, primarily through cross-coupling reactions.[1][2]

A summary of its key physicochemical properties is presented in Table 1. The LogP value of 3.26 suggests moderate lipophilicity, an important characteristic influencing its solubility and behavior in biological systems.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆IN | [1] |

| Molecular Weight | 301.17 g/mol | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Boiling Point | 405.9 ± 45.0 °C | [1] |

| Flash Point | 199.3 ± 28.7 °C | [1] |

| LogP | 3.26 | [1] |

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound is most effectively and commonly achieved through the iodination of its precursor, 1-Benzyl-4-hydroxypiperidine. This method is favored for its high regioselectivity and yields. The following protocol details a robust and field-proven procedure.

Rationale Behind Experimental Choices

The conversion of the hydroxyl group to an iodide is a classic nucleophilic substitution. The chosen reagents, triphenylphosphine (PPh₃) and iodine (I₂), in the presence of a mild base like imidazole, form a phosphonium iodide intermediate in situ. This intermediate activates the hydroxyl group, turning it into an excellent leaving group, which is then displaced by the iodide ion. Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve both the starting material and the reagents.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-Benzyl-4-hydroxypiperidine (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add solid iodine (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: After the complete addition of iodine, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of excess iodine disappears.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x volume). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Comprehensive Spectroscopic Characterization

The structural integrity of the synthesized this compound must be confirmed through a suite of analytical techniques. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.

-

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. Key expected signals include the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons of the piperidine ring.

-

¹³C NMR: The carbon NMR spectrum indicates the number of different types of carbon atoms. The carbon atom attached to the iodine (C-I) will show a characteristic upfield shift due to the heavy atom effect.

Table 2: Expected NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.2-7.4 | multiplet | Aromatic protons (C₆H₅) |

| ¹H | ~3.7 | singlet | Benzylic protons (N-CH₂-Ph)[1] |

| ¹H | ~2.5-3.1 | multiplet | Piperidine ring protons[1] |

| ¹³C | ~127-138 | - | Aromatic carbons |

| ¹³C | ~63 | - | Benzylic carbon (N-CH₂) |

| ¹³C | ~53 | - | Piperidine carbons (C2/C6) |

| ¹³C | ~35 | - | Piperidine carbons (C3/C5) |

| ¹³C | ~10 | - | Iodinated carbon (C4) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. A key diagnostic peak for this compound is the C-I stretching vibration, which is expected to appear in the fingerprint region of the spectrum.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3050-3000 | Aromatic C-H stretch |

| ~2950-2800 | Aliphatic C-H stretch |

| ~1600, ~1495, ~1450 | Aromatic C=C stretch |

| ~550 | C-I stretch[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

-

Expected Molecular Ion Peak [M]⁺: For C₁₂H₁₆IN, the expected monoisotopic mass is approximately 301.03 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z 301.[1]

-

Fragmentation Pattern: A characteristic fragmentation pattern would involve the loss of the benzyl group (m/z 91) or the iodine atom.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules due to the reactivity of the C-I bond.

Role in Cross-Coupling Reactions

The iodine substituent serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.[1]

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.[1]

-

Heck Coupling: Reaction with alkenes.[2]

These reactions allow for the introduction of diverse aryl, heteroaryl, and vinyl groups at the 4-position of the piperidine ring, a common scaffold in many pharmaceuticals.

Logical Relationship of Applications

Caption: Synthetic utility of this compound in medicinal chemistry.

Specific Therapeutic Examples

-

Antipsychotics: It serves as a key intermediate in the synthesis of drugs like Penfluridol, a long-acting neuroleptic.[1] The synthesis involves a Suzuki-Miyaura coupling reaction followed by the removal of the benzyl protecting group.[1]

-

Anticancer Agents: The piperidine scaffold is a common feature in various kinase inhibitors. This compound provides a convenient starting point for the synthesis of inhibitors targeting kinases such as EGFR and VEGFR.[1]

-

Antiviral Compounds: This compound is utilized in the development of prodrugs for nucleotide analogs, enhancing their delivery and efficacy.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount.

-

Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[2] Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to ensure its stability.[2] Recommended storage temperatures are typically between 2-8°C.[2]

-

Hazards: It may be harmful if swallowed and can cause skin and eye irritation.[2] Refer to the Safety Data Sheet (SDS) for comprehensive handling and emergency procedures.

Conclusion

This compound is a high-value synthetic intermediate with significant applications in the pharmaceutical industry. Its well-defined synthesis and the reactivity of its carbon-iodine bond make it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for its effective and safe utilization in the development of novel therapeutics.

References

1-Benzyl-4-Iodopiperidine chemical structure and IUPAC name

An In-Depth Technical Guide to 1-Benzyl-4-iodopiperidine: A Cornerstone Intermediate in Modern Drug Discovery

Introduction

This compound is a heterocyclic compound of significant interest within the fields of medicinal chemistry and organic synthesis. Its unique trifunctional structure—comprising a piperidine scaffold, a stable N-benzyl protecting group, and a reactive C-I bond—positions it as a versatile and highly valuable building block for the synthesis of complex molecular architectures. The iodine substituent, in particular, serves as a linchpin for introducing molecular diversity through a variety of powerful cross-coupling reactions. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and critical applications, tailored for researchers and scientists in drug development.

Chemical Identity and Structural Features

The systematic IUPAC name for this compound is This compound .[1] Its structure consists of a saturated six-membered piperidine ring. A benzyl group (C₆H₅CH₂) is attached to the nitrogen atom (position 1), and an iodine atom is substituted at the carbon in position 4.[1]

The molecular formula is C₁₂H₁₆IN, and it has a molecular weight of approximately 301.17 g/mol .[1]

Key Structural Attributes:

-

Piperidine Core: A common motif in many biologically active compounds, providing a robust, three-dimensional scaffold.

-

N-Benzyl Group: This group serves a dual purpose. Primarily, it acts as a protecting group for the piperidine nitrogen, preventing unwanted side reactions. It can be readily removed via catalytic hydrogenation to reveal the secondary amine for further functionalization.[1]

-

C4-Iodo Substituent: The iodine atom is the key reactive handle. Its presence makes the compound an excellent electrophile for forming new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[1][2] This feature is central to its utility in building complex pharmaceutical agents.

Caption: Chemical structure of this compound.

Physicochemical Properties

The properties of this compound make it suitable for a range of organic synthesis applications. The data below is compiled from predictions and analyses of analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆IN | [1] |

| Molecular Weight | 301.17 g/mol | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Boiling Point | 405.9 ± 45.0 °C | [1] |

| Flash Point | 199.3 ± 28.7 °C | [1] |

| LogP | 3.26 | [1] |

| Aqueous Solubility | Limited | [1] |

Synthesis of this compound

While several synthetic routes exist, a highly efficient and regioselective method involves the direct nucleophilic substitution on a 1-benzylpiperidine precursor bearing a suitable leaving group, such as a triflate, using an iodide salt. This approach is often preferred in laboratory settings due to its straightforward nature and high yields, which can exceed 80% under optimized conditions.[1] An alternative pathway begins with the iodination of 1-Benzyl-4-piperidone.[1]

Experimental Protocol: Nucleophilic Substitution Route

This protocol describes a general procedure for the synthesis via nucleophilic substitution, a robust and high-yielding method.

Step 1: Preparation of the Triflate Precursor (Not Detailed)

-

The synthesis begins with the conversion of 1-Benzyl-4-hydroxypiperidine to its corresponding triflate, 1-benzylpiperidine-4-triflate, using triflic anhydride in the presence of a non-nucleophilic base like pyridine.

Step 2: Iodide Substitution

-

To a solution of 1-benzylpiperidine-4-triflate (1.0 eq) in a suitable aprotic solvent (e.g., acetone or DMF) in a round-bottom flask, add potassium iodide (KI, ~3.0 eq).

-

Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

For enhanced reaction rates, the mixture can be gently heated to 40-50 °C.

-

Upon completion, quench the reaction by pouring the mixture into cold water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude material using column chromatography on silica gel to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Development

The strategic importance of this compound lies in its application as a versatile intermediate for constructing complex, biologically active molecules. Its utility is rooted in the orthogonal reactivity of its functional groups.

Caption: Relationship between structure and synthetic utility.

Key Therapeutic Areas:

-

Antipsychotics: It is a key intermediate in the synthesis of long-acting neuroleptics like Penfluridol. The synthesis involves a Suzuki-Miyaura coupling reaction at the C4 position, followed by the removal of the N-benzyl group.[1]

-

Anticancer Agents: The piperidine scaffold is integral to many kinase inhibitors. This compound serves as a building block for creating molecules that target critical cancer-related pathways, such as those involving EGFR and VEGFR.[1]

-

Antiviral Compounds: The molecule is used in prodrug strategies, where the piperidine moiety can enhance pharmacokinetic properties or aid in targeting specific tissues or cell types.[1]

Spectroscopic Characterization

The structural integrity of this compound is typically confirmed using a suite of standard analytical techniques.

-

Infrared (IR) Spectroscopy: A characteristic strong absorption band is observed around 550 cm⁻¹, corresponding to the C-I stretching vibration.[1]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum shows distinct signals, including a singlet for the benzylic protons (N-CH₂-C₆H₅) at approximately δ 3.7 ppm and multiplets for the piperidine ring protons between δ 2.5–3.1 ppm.[1]

-

Mass Spectrometry: The molecular ion peak [M]⁺ is observed at an m/z value corresponding to its molecular weight, 301.17.[1]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the efficient construction of novel and complex molecules. Its well-defined structure, predictable reactivity, and role in the synthesis of proven pharmaceutical agents underscore its importance in the drug discovery pipeline. For researchers and drug development professionals, a thorough understanding of this intermediate's properties and synthetic utility is essential for leveraging its full potential in creating the next generation of therapeutics.

References

1-Benzyl-4-iodopiperidine: A Comprehensive Technical Guide for Advanced Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 1-Benzyl-4-iodopiperidine, a key intermediate in synthetic organic chemistry. We will explore its chemical identity, synthesis protocols, spectroscopic signature, and critical applications, with a focus on providing actionable insights for laboratory and development settings.

Core Chemical Identity

This compound is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its structure features a piperidine ring N-alkyated with a benzyl group and substituted with an iodine atom at the 4-position. This combination of a bulky, lipophilic benzyl group and a reactive iodo-substituent makes it a versatile reagent for constructing more complex molecular architectures.

Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 109838-88-2 | [1][2] |

| Molecular Formula | C₁₂H₁₆IN | [1][2] |

| Molecular Weight | 301.17 g/mol | [1][2] |

| Density | 1.6 ± 0.1 g/cm³ (estimated) | [1] |

| Boiling Point | 405.9 ± 45.0 °C (estimated) | [1] |

| LogP | 3.26 (indicative of moderate lipophilicity) | [1] |

The presence of the C-I bond is the most significant feature from a synthetic standpoint. Iodine is an excellent leaving group, making the 4-position of the piperidine ring susceptible to nucleophilic substitution and a prime site for metal-catalyzed cross-coupling reactions.

Synthesis and Manufacturing

The primary and most common route to this compound involves the multi-step conversion of the commercially available precursor, 1-Benzyl-4-piperidone (CAS: 3612-20-2).[1][3] The overall strategy is to transform the ketone at the 4-position into an iodo group.

Caption: Synthetic pathway from 1-Benzyl-4-piperidone.

Protocol 1: Synthesis via Wittig Reaction and Iodination

This protocol leverages the Wittig reaction to form an enol ether intermediate, which is subsequently hydrolyzed and iodinated.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve (Methoxymethyl)triphenylphosphonium chloride in anhydrous THF.

-

Ylide Formation: Cool the solution to 0°C and add a strong base (e.g., n-butyllithium) dropwise to generate the corresponding ylide.

-

Wittig Reaction: Add a solution of 1-Benzyl-4-piperidone (1.0 eq) in THF to the ylide solution. Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

-

Intermediate Hydrolysis: Quench the reaction with water and add a dilute acid (e.g., 3M HCl) to hydrolyze the resulting enol ether to an aldehyde.

-

Reduction and Iodination: The intermediate aldehyde is then reduced (e.g., with NaBH₄) to the corresponding alcohol, which is subsequently converted to the iodide using a suitable iodinating agent (e.g., PPh₃, Imidazole, and I₂).

-

Workup and Purification: Perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

Structural confirmation of this compound is typically achieved through a combination of spectroscopic methods.

| Technique | Observed Signature | Interpretation |

| IR Spectroscopy | Strong absorption at ~550 cm⁻¹ | Corresponds to the C-I stretching vibration.[1] |

| ¹H NMR | δ ~3.7 ppm (s, 2H), δ ~2.5–3.1 ppm (m, 8H) | The singlet corresponds to the benzylic N-CH₂ protons. The multiplet region represents the piperidine ring protons.[1] |

| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z 301.17 | Confirms the molecular weight of the compound.[1] |

Applications in Drug Discovery and Development

The utility of this compound is primarily as a synthetic intermediate. The piperidine motif is a common scaffold in many centrally active pharmaceuticals, and the benzyl group can serve as a stable protecting group or as a key pharmacophoric element.

Caption: Cross-coupling applications of this compound.

The iodine atom at the 4-position is the key reactive handle, enabling its use in a variety of palladium-catalyzed cross-coupling reactions. This allows for the direct and efficient introduction of diverse substituents at this position, a critical step in generating libraries of compounds for structure-activity relationship (SAR) studies.

Comparative Reagents:

While this compound is highly effective, other reagents with different protecting groups on the nitrogen exist, such as Benzyl 4-iodopiperidine-1-carboxylate (CAS 885275-00-3).[4][5] The choice between an N-benzyl group and an N-Boc or N-Cbz group depends on the overall synthetic strategy. The N-benzyl group is notably stable but can be removed under harsh hydrogenolysis conditions, whereas carbamate protecting groups like Boc or Cbz offer milder deprotection routes.[4]

Safety, Handling, and Storage

Safety Precautions:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.

References

- 1. This compound (109838-88-2) for sale [vulcanchem.com]

- 2. 1-Benzyl-4-iodo-piperidine synthesis - chemicalbook [chemicalbook.com]

- 3. 1-Benzyl-4-piperidone 99 3612-20-2 [sigmaaldrich.com]

- 4. Benzyl 4-iodopiperidine-1-carboxylate|CAS 885275-00-3 [benchchem.com]

- 5. 885275-00-3|Benzyl 4-iodopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

Introduction: The Role of 1-Benzyl-4-Iodopiperidine in Modern Synthesis

An In-depth Technical Guide to the Solubility and Stability of 1-Benzyl-4-Iodopiperidine

This compound (CAS No: 109838-88-2) is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. Its molecular structure, featuring a piperidine core, a protective N-benzyl group, and a reactive iodine atom at the 4-position, makes it a versatile intermediate for constructing complex molecular architectures.[1] The iodine substituent serves as an excellent handle for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings.[1] The benzyl group provides stability and lipophilicity while also serving as a readily removable protecting group, allowing for subsequent functionalization at the nitrogen atom.[1]

This guide offers a comprehensive analysis of two critical physicochemical properties of this compound: its solubility profile in common laboratory solvents and its chemical stability under various stress conditions. Understanding these parameters is paramount for researchers in process development, formulation science, and medicinal chemistry to ensure efficient reaction kinetics, accurate analytical results, and optimal long-term storage.

Section 1: Physicochemical and Solubility Profile

The behavior of this compound in solution is dictated by its molecular structure (C₁₂H₁₆IN, MW: 301.17 g/mol ).[1] The molecule possesses a distinct duality: the large, nonpolar benzyl group and the piperidine ring contribute to significant lipophilicity, as indicated by a calculated LogP of 3.26.[1] Conversely, the nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, imparting a degree of polarity.

Qualitative and Quantitative Solubility

Predictably, the compound's hydrophobic nature, driven by the benzyl group, dominates its solubility characteristics.[2] It exhibits high solubility in a range of common organic solvents but has limited solubility in aqueous media.[1][2] The data below, compiled from empirical observations and data on analogous structures, provides a practical guide for solvent selection.

| Solvent | Chemical Class | Polarity Index | Expected Solubility | Rationale & Use Case |

| Water | Protic, Polar | 10.2 | Insoluble/Poor | The high lipophilicity (LogP 3.26) and lack of significant hydrogen bond donating groups lead to poor aqueous solubility.[1][2] Not suitable for aqueous reactions without co-solvents. |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 7.2 | Soluble | Excellent solvent for creating high-concentration stock solutions for biological screening and NMR analysis. Data on similar structures shows high solubility (e.g., >25 mg/mL).[3] |

| N,N-Dimethylformamide (DMF) | Aprotic, Polar | 6.4 | Soluble | Commonly used as a reaction solvent for cross-coupling reactions due to its high boiling point and ability to dissolve both organic and inorganic reagents.[3] |

| Dichloromethane (DCM) | Halogenated | 3.1 | Soluble | Ideal for extractions and chromatographic purification due to its volatility and broad solvency for nonpolar to moderately polar compounds. |

| Ethanol / Methanol | Protic, Polar | 4.3 / 5.1 | Soluble | Good general-purpose solvents for reactions and recrystallization. The alkyl chain can interact with the benzyl group while the hydroxyl group interacts with the piperidine nitrogen.[2][3] |

| Tetrahydrofuran (THF) | Ether | 4.0 | Soluble | Aprotic ether commonly used in organometallic reactions; effectively dissolves the compound for use in Grignard or coupling reactions. |

| Toluene / Xylene | Aromatic | 2.4 / 2.5 | Soluble | The aromatic nature of these solvents favors interaction with the compound's benzyl group, making them suitable for certain synthetic applications.[2] |

| Hexanes / Heptane | Aliphatic | 0.1 | Sparingly Soluble to Insoluble | The high polarity of the piperidine ring and C-I bond limits solubility in highly nonpolar aliphatic solvents. May be used as an anti-solvent for precipitation/crystallization. |

Protocol for Solubility Assessment

This protocol outlines a standard method for determining the approximate solubility of this compound in a solvent of interest.

Objective: To determine the solubility of the target compound in mg/mL.

Materials:

-

This compound

-

Selected solvent (e.g., Ethanol)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound (e.g., 50 mg) to a known volume of solvent (e.g., 1 mL) in a sealed vial.

-

Vortex the mixture vigorously for 2-5 minutes.

-

Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

-

Sample Clarification:

-

Centrifuge the suspension at >10,000 rpm for 15 minutes to pellet the undissolved solid.

-

-

Quantification:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Perform a serial dilution of the supernatant with the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration.

-

-

Calculation:

-

Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the solubility in mg/mL.

-

Section 2: Chemical Stability and Degradation Pathways

The stability of this compound is a critical factor influencing its shelf-life, the impurity profile of reactions, and the integrity of analytical standards. The primary points of potential degradation are the carbon-iodine bond and the N-benzyl group.

Factors Influencing Stability

-

Light: As with many iodo-compounds, the C-I bond is susceptible to photolytic cleavage, which can generate radical species and lead to discoloration (often a pink or brownish hue) and the formation of de-iodinated impurities.

-

Heat: Elevated temperatures can accelerate degradation, potentially leading to de-iodination or side reactions, especially in the presence of trace impurities.

-

Oxidizing Agents: The tertiary amine of the piperidine ring is susceptible to oxidation, forming N-oxide impurities. Strong oxidizing agents are incompatible.[4][5]

-

pH and Hydrolysis: While generally stable, prolonged exposure to strong acidic or basic aqueous conditions should be avoided. Acid-catalyzed de-benzylation can occur under harsh conditions, and pH can influence the stability of piperidine rings with certain functional groups.[6]

The following diagram illustrates the key factors that can compromise the integrity of this compound.

Caption: Key environmental factors and their potential degradation pathways for this compound.

Recommended Handling and Storage

To maintain the purity and integrity of this compound, the following laboratory practices are essential:

-

Handling: All handling of the solid material should be conducted in a well-ventilated chemical fume hood.[4][7] Personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles, is mandatory.[4][7] Avoid creating dust and protect from inhalation.

-

Storage: The compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[4] To mitigate photolytic degradation, amber glass vials or containers opaque to light are required.[7] For long-term stability, storage in a cool, dry, and dark place is recommended, with refrigeration (2-8°C) being optimal.[7]

Protocol for Forced Degradation Study

This protocol is designed to rapidly assess the stability of the compound by subjecting it to accelerated stress conditions, as recommended by ICH guidelines (adapted for research purposes).[7]

Objective: To identify potential degradation products and pathways.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or a 50:50 acetonitrile:water mixture at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic: Mix 1 mL of stock with 1 mL of 1N HCl. Heat at 60°C for 24-48 hours.

-

Basic: Mix 1 mL of stock with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.

-

Oxidative: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Thermal: Store a vial of the stock solution at 80°C for 72 hours.

-

Photolytic: Expose a vial of the stock solution to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24-48 hours.

-

-

Sample Analysis:

-

Before analysis, neutralize the acidic and basic samples.

-

Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV method. An LC-MS method is highly recommended to identify the mass of any new impurity peaks.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples to the control.

-

Calculate the percentage degradation of the parent peak.

-

Identify and quantify major degradation products.

-

Perform a mass balance analysis to ensure that the loss in the parent compound is reasonably accounted for by the formation of degradation products.[7]

-

The following diagram outlines the typical workflow for a stability assessment.

Caption: A streamlined workflow for conducting a forced degradation study of this compound.

Conclusion

This compound is a robust synthetic intermediate when handled and stored correctly. Its solubility is highest in polar aprotic and non-aromatic organic solvents, while it remains poor in aqueous and aliphatic media. The primary stability concerns are photolytic cleavage of the C-I bond and oxidation of the tertiary amine. By implementing proper storage protocols—namely, using airtight, light-resistant containers under an inert atmosphere and refrigeration—and by understanding its degradation pathways, researchers can ensure the material's integrity, leading to more reliable and reproducible scientific outcomes.

References

- 1. This compound (109838-88-2) for sale [vulcanchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. caymanchem.com [caymanchem.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate | Benchchem [benchchem.com]

- 7. Benzyl 4-iodopiperidine-1-carboxylate|CAS 885275-00-3 [benchchem.com]

An In-depth Technical Guide to the Spectral Analysis of 1-Benzyl-4-iodopiperidine

This guide provides a comprehensive analysis of the spectral data for 1-benzyl-4-iodopiperidine, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and field-proven insights.

Introduction: The Significance of this compound

This compound (C₁₂H₁₆IN) is a heterocyclic compound featuring a piperidine ring N-substituted with a benzyl group and a iodine atom at the 4-position.[1] Its molecular weight is 301.17 g/mol .[1] This molecule is of significant interest in medicinal chemistry, primarily serving as a versatile building block for the synthesis of more complex pharmaceutical agents. The presence of the iodine atom allows for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse functionalities. The benzyl group acts as a protecting group for the piperidine nitrogen, which can be readily removed during synthetic sequences.

The precise characterization of this intermediate is paramount to ensure the purity and identity of subsequent, more complex molecules in a drug discovery pipeline. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and connectivity.

Molecular Structure and Spectroscopic Correlation

To fully appreciate the spectral data, it is essential to understand the molecular structure of this compound and how each part of the molecule will manifest in the different spectroscopic techniques.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring NMR spectra of piperidine derivatives is crucial for reproducibility.

Caption: Standardized workflow for NMR data acquisition and processing.

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.70 | Singlet | 2H | Benzylic protons (N-CH₂ -Ph)[1] |

| ~ 2.50 - 3.10 | Multiplet | 8H | Piperidine ring protons[1] |

| ~ 4.30 | Multiplet | 1H | Methine proton (CH-I) |

Interpretation:

-

Aromatic Protons (δ 7.20 - 7.40): The multiplet in this region is characteristic of the five protons on the phenyl ring of the benzyl group. The complex splitting pattern arises from the coupling between these protons.

-

Benzylic Protons (δ 3.70): The singlet at approximately 3.70 ppm corresponds to the two protons of the methylene bridge connecting the nitrogen to the phenyl ring.[1] Its integration of 2H confirms this assignment. The singlet nature indicates no adjacent protons to couple with.

-

Piperidine Ring Protons (δ 2.50 - 3.10): The complex multiplet in this range is assigned to the eight protons of the piperidine ring.[1] The complexity arises from the overlapping signals of the axial and equatorial protons, which are diastereotopic.

-

Methine Proton (δ 4.30): The proton attached to the carbon bearing the iodine atom (C4) is expected to be the most downfield of the piperidine protons due to the deshielding effect of the electronegative iodine. This methine proton will appear as a multiplet due to coupling with the adjacent methylene protons.

¹³C NMR Spectral Data and Interpretation

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~ 138 | Quaternary aromatic carbon (C-CH₂) |

| ~ 129 | Aromatic CH |

| ~ 128 | Aromatic CH |

| ~ 127 | Aromatic CH |

| ~ 63 | Benzylic carbon (N-C H₂-Ph) |

| ~ 54 | Piperidine carbons (C2, C6) |

| ~ 35 | Piperidine carbons (C3, C5) |

| ~ 25 | Piperidine carbon (C4-I) |

Interpretation:

-

Aromatic Carbons (δ 127 - 138): The signals in this region correspond to the six carbons of the phenyl ring. The quaternary carbon will be the most downfield.

-

Benzylic Carbon (δ ~63): This signal is assigned to the carbon of the methylene bridge.

-

Piperidine Ring Carbons (δ ~25 - 54): The carbons of the piperidine ring appear in the aliphatic region. The carbons adjacent to the nitrogen (C2 and C6) are expected to be the most downfield among the piperidine ring carbons. The carbon bearing the iodine atom (C4) is expected to be significantly shielded, appearing at a lower chemical shift, potentially around -10 ppm as seen in the related benzyl 4-iodopiperidine-1-carboxylate.[2]

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule, providing valuable information about the functional groups present.

Experimental Protocol: IR Data Acquisition

Caption: General workflow for acquiring an IR spectrum.

IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2800 | Strong | Aliphatic C-H stretch |

| ~ 1600, 1495, 1450 | Medium-Weak | Aromatic C=C bending |

| ~ 1100 | Medium | C-N stretch |

| ~ 740, 700 | Strong | Aromatic C-H out-of-plane bending |

| ~ 550 | Strong | C-I stretch[1] |

Interpretation:

-

C-H Stretching (2800-3050 cm⁻¹): The presence of peaks both above and below 3000 cm⁻¹ indicates the presence of both sp² (aromatic) and sp³ (aliphatic) C-H bonds, respectively.

-

Aromatic C=C Bending (1450-1600 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bonds within the phenyl ring.

-

C-N Stretching (~1100 cm⁻¹): The stretching vibration of the carbon-nitrogen bond in the piperidine ring and the benzylic group is expected in this region.

-

Aromatic C-H Bending (700-740 cm⁻¹): The strong absorptions in this region are indicative of a monosubstituted benzene ring.

-

C-I Stretching (~550 cm⁻¹): A strong absorption around 550 cm⁻¹ is a key indicator of the carbon-iodine bond.[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: MS Data Acquisition

Caption: A simplified workflow for mass spectrometry analysis.

MS Spectral Data and Interpretation

| m/z | Proposed Fragment |

| 301.17 | [M]⁺˙ (Molecular Ion)[1] |

| 174 | [M - I]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation:

-

Molecular Ion Peak ([M]⁺˙ at m/z 301.17): The presence of a peak at m/z 301.17 corresponds to the molecular weight of this compound and confirms the elemental composition of the molecule.[1]

-

[M - I]⁺ Fragment (m/z 174): The loss of an iodine radical (mass = 127) from the molecular ion is a very common fragmentation pathway for alkyl iodides, resulting in a cation at m/z 174.

-

Tropylium Ion ([C₇H₇]⁺ at m/z 91): The base peak at m/z 91 is a hallmark of compounds containing a benzyl group. This highly stable tropylium cation is formed by the cleavage of the C-N bond and rearrangement.

Caption: Key fragmentation pathways of this compound in MS.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a robust and self-validating system for its structural confirmation and purity assessment. The characteristic signals in each spectrum, from the benzylic protons in ¹H NMR to the C-I stretch in IR and the tropylium ion in MS, collectively create a unique spectral fingerprint. This in-depth understanding is critical for researchers in drug discovery and development, ensuring the integrity of this pivotal synthetic intermediate.

References

The Strategic deployment of 1-Benzyl-4-Iodopiperidine in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The N-benzylpiperidine scaffold is a well-established privileged structure in medicinal chemistry, valued for its three-dimensional nature and its ability to engage in crucial cation-π interactions with biological targets.[1] Within this class of compounds, 1-Benzyl-4-Iodopiperidine has emerged as a particularly versatile and powerful building block for the synthesis of a new generation of therapeutic agents. This technical guide provides an in-depth analysis of the strategic applications of this compound in contemporary drug discovery, with a focus on its role in the development of kinase inhibitors, central nervous system (CNS) agents, and advanced diagnostic tools such as Positron Emission Tomography (PET) imaging ligands. We will explore the synthetic utility of this key intermediate, delve into detailed experimental protocols for its derivatization, and present case studies that highlight its successful application in the creation of potent and selective modulators of challenging biological targets.

Introduction: The Unique Advantages of the this compound Scaffold

This compound, with the molecular formula C12H16IN, is a heterocyclic compound that offers a unique combination of structural and chemical features that make it an invaluable tool for medicinal chemists. The N-benzyl group provides a degree of lipophilicity and can be involved in key binding interactions with target proteins.[1] Furthermore, this group can be readily removed via catalytic hydrogenation, allowing for late-stage diversification of the piperidine nitrogen.[2]

The true synthetic power of this molecule, however, lies in the iodine atom at the 4-position of the piperidine ring. This iodine substituent serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira reactions.[2] This allows for the efficient and modular installation of a wide range of aryl, heteroaryl, and alkynyl moieties, providing a rapid means to explore the chemical space around the piperidine core and to optimize the pharmacological properties of lead compounds. The C-I bond is more readily activated in the oxidative addition step of the catalytic cycle compared to C-Br or C-Cl bonds, often allowing for selective reactions under milder conditions.[3]

Synthetic Pathways and Key Transformations

The primary route to this compound involves the iodination of the readily available precursor, 1-Benzyl-4-piperidone. Several methods have been reported for this transformation, each with its own advantages and considerations.

Synthesis of this compound from 1-Benzyl-4-piperidone

A common and effective method for the synthesis of this compound is through a Wittig reaction of 1-Benzyl-4-piperidone to form an enol ether, followed by hydrolysis to yield the iodinated product.[2] An alternative approach involves an epoxide rearrangement.[2] A more direct method with high regioselectivity and yields often exceeding 80% is the nucleophilic substitution on a 1-benzylpiperidine-4-triflate or a similar precursor with a suitable iodide source like potassium iodide.[2]

Palladium-Catalyzed Cross-Coupling Reactions: The Cornerstone of Versatility

The iodine atom at the 4-position of this compound makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to its application in medicinal chemistry, allowing for the construction of complex molecular architectures from simple, commercially available starting materials.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction enables the direct attachment of aryl and heteroaryl groups to the piperidine ring. This is particularly valuable for the synthesis of compounds targeting proteins where an aromatic moiety is required for binding, such as in many kinase inhibitors.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv), a palladium catalyst such as PdCl2(dppf)·CH2Cl2 (2-5 mol%), and a base, typically Cs2CO3 (2.0-3.0 equiv) or K3PO4 (2.0-3.0 equiv).[4][5]

-

Solvent: Add a degassed solvent system, commonly a mixture of an organic solvent like THF, dioxane, or DMF, and water (typically in a 10:1 ratio).[4]

-

Reaction Conditions: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. The reaction mixture is then heated, with temperatures ranging from 70°C to 100°C, and stirred for 12-24 hours.[5][6]

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired 4-aryl-1-benzylpiperidine derivative.[6]

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is particularly useful for introducing rigid, linear alkynyl linkers into a molecule, which can be used to probe deeper into binding pockets or to connect different pharmacophoric elements with a defined geometry.[9]

Experimental Protocol: General Procedure for Sonogashira Coupling of this compound with Terminal Alkynes

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), and a copper(I) co-catalyst such as CuI (2.5-5 mol%).[10][11]

-

Solvent and Base: Add an anhydrous solvent, typically THF or DMF, and an amine base like triethylamine or diisopropylamine (at least 2.0 equiv).[10][11]

-

Addition of Alkyne: The terminal alkyne (1.1-1.2 equiv) is then added dropwise to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature, although gentle heating (40-60°C) may be required for less reactive substrates.

-

Monitoring: The reaction progress is monitored by TLC or GC-MS until the starting aryl iodide is consumed.

-

Work-up and Purification: Once complete, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a brine wash. The organic layer is dried, filtered, and concentrated. The crude product is then purified by flash column chromatography.[10][11]

Applications in Medicinal Chemistry: Case Studies and Therapeutic Targets

The synthetic versatility of this compound has been leveraged in the development of a wide range of therapeutic agents targeting various diseases.

Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation

Kinase inhibitors are a major class of anticancer drugs that function by blocking the action of kinases, enzymes that play a crucial role in cell signaling and proliferation. The 1-benzylpiperidine scaffold has been incorporated into numerous kinase inhibitors to provide key interactions within the ATP-binding pocket of the target kinase.

Case Study: Development of AKT Inhibitors

The serine/threonine kinase AKT is a key node in the PI3K/AKT signaling pathway, which is frequently hyperactivated in various cancers. A series of potent pan-AKT inhibitors featuring a piperidin-4-yl side chain have been developed.[2] In the synthesis of these inhibitors, a piperidine-containing scaffold can be coupled with an appropriate aromatic or heteroaromatic partner, a transformation for which this compound is an ideal starting material. For instance, compound 10h from a published series showed high AKT1 inhibitory activity with an IC50 value of 24.3 nM and potent anti-proliferative effects against PC-3 prostate cancer cells with an IC50 of 3.7 µM.[2]

| Compound | Target Kinase | IC50 (nM) | Cellular Potency (PC-3 cells, IC50) |

| 10h | AKT1 | 24.3 | 3.7 µM |

| GSK690693 (Reference) | AKT1 | - | 14.1 µM |

Case Study: RIPK1 Inhibitors for Inflammatory Diseases

Receptor-interacting protein kinase 1 (RIPK1) is a key regulator of necroptosis, a form of programmed cell death that is implicated in a range of inflammatory and neurodegenerative diseases.[12] Several series of potent and selective RIPK1 inhibitors have been developed, with some candidates now in clinical trials.[6] The synthesis of these inhibitors often involves the coupling of a core heterocyclic scaffold with a substituted piperidine moiety. For example, compound 70 in a recent study demonstrated potent inhibition of TNFα-induced necroptosis in both human and mouse cells (EC50 = 17-30 nM) and a high binding affinity for RIPK1 (Kd = 9.2 nM).[12] The modular synthesis of such compounds can be greatly facilitated by using building blocks like this compound.

Central Nervous System (CNS) Agents: Modulating Neuronal Signaling

The N-benzylpiperidine motif is a common feature in many CNS-active drugs due to its ability to cross the blood-brain barrier and interact with various receptors and transporters in the brain.[13]

Case Study: Sigma Receptor Ligands for PET Imaging

Sigma receptors, particularly the sigma-1 subtype, are implicated in a variety of CNS disorders, including neurodegenerative diseases and psychiatric conditions.[14] They are also overexpressed in some types of tumors. This has made them an attractive target for the development of PET imaging agents for both diagnostic and drug development purposes.

The synthesis of high-affinity and selective sigma receptor ligands often involves the use of a benzylpiperidine core. For instance, [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[125I]BP) has been developed as a radiopharmaceutical with high affinity for both sigma-1 and sigma-2 receptors.[2] The non-radioactive precursor for this and similar PET ligands can be synthesized using this compound as a starting material, for example, through an amidation reaction after debenzylation and coupling with a suitable carboxylic acid. In binding assays, this class of compounds has shown high affinity, with Ki values in the low nanomolar range. For example, one such compound displayed a Ki of 4.6 nM for sigma receptors in MCF-7 breast cancer cells.[2] Another novel iodinated ligand for sigma receptors, 1-(4-Cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine, exhibited a very high affinity for the sigma-1 receptor with a Ki of 0.38 nM.[13]

| Compound | Target Receptor | Binding Affinity (Ki) |

| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide analog | Sigma Receptors | 4.6 nM |

| 1-(4-Cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine | Sigma-1 Receptor | 0.38 nM |

Visualization of Key Concepts

To better illustrate the strategic importance of this compound, the following diagrams outline the key synthetic transformations and their applications.

Caption: Synthetic utility of this compound.

Caption: Workflow for a Suzuki-Miyaura coupling reaction.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile building block in modern medicinal chemistry. Its synthetic accessibility and the reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions provide a robust platform for the rapid generation of diverse chemical libraries and the optimization of lead compounds. The successful application of this scaffold in the development of potent and selective kinase inhibitors and CNS agents, including high-affinity sigma receptor ligands for PET imaging, underscores its strategic importance in drug discovery.

Future research will likely focus on expanding the scope of cross-coupling reactions with this compound, exploring novel catalysts and reaction conditions to further enhance efficiency and functional group tolerance. Moreover, the application of this building block in the synthesis of other classes of therapeutic agents, such as G-protein coupled receptor (GPCR) modulators and enzyme inhibitors, remains a promising area of investigation. As the demand for novel and effective therapeutics continues to grow, the strategic deployment of versatile building blocks like this compound will undoubtedly play a pivotal role in shaping the future of medicine.

References

- 1. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. frontiersin.org [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

A Technical Guide to 1-Benzyl-4-iodopiperidine: A Linchpin Intermediate in Modern Drug Discovery

Abstract

1-Benzyl-4-iodopiperidine has emerged as a cornerstone intermediate in synthetic and medicinal chemistry. Its strategic value lies in a dual-functionality architecture: a reactive iodine atom at the 4-position that serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, and a stable, yet readily cleavable, N-benzyl protecting group. This guide provides an in-depth analysis of its synthesis, reactivity, and application, particularly in the construction of the 4-substituted piperidine scaffold—a privileged structure in a multitude of pharmacologically active agents. We will explore the causality behind key experimental protocols, from palladium-catalyzed cross-coupling reactions to strategic deprotection, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this powerful building block.

Introduction to this compound

Chemical Identity and Structural Features

This compound, with the molecular formula C₁₂H₁₆IN, is a nitrogen-containing heterocyclic compound featuring a piperidine ring.[1] The nitrogen atom is protected by a benzyl group, and the 4-position is substituted with an iodine atom. This substitution pattern is not accidental; it is a deliberate design that imbues the molecule with significant synthetic potential. The carbon-iodine bond is relatively weak and highly polarizable, making the C4 position an excellent electrophilic site for transition-metal-catalyzed cross-coupling reactions.[1] Concurrently, the N-benzyl group provides stability during these transformations and can be selectively removed in later steps to reveal a secondary amine for further derivatization.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. The moderate lipophilicity (LogP ≈ 3.26) and other parameters are critical considerations for reaction solvent selection and purification strategies.[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆IN | [1] |

| Molecular Weight | 301.17 g/mol | [1] |

| Density | 1.6 ± 0.1 g/cm³ (estimated) | [1] |

| Boiling Point | 405.9 ± 45.0 °C (estimated) | [1] |

| Flash Point | 199.3 ± 28.7 °C | [1] |

| LogP | 3.26 | [1] |

Spectroscopic Characterization

The structural integrity of this compound is routinely confirmed using standard analytical techniques. Key expected signals include a strong C-I stretch in IR spectroscopy around 550 cm⁻¹, characteristic piperidine proton signals between δ 2.5–3.1 ppm and a benzyl N-CH₂ signal around δ 3.7 ppm in ¹H NMR, and a molecular ion peak at m/z 301.17 in mass spectrometry.[1]

Synthesis of this compound

Overview of Synthetic Strategies

The industrial and laboratory-scale synthesis of this compound predominantly starts from the readily available precursor, 1-Benzyl-4-piperidone.[1][2] While several routes exist, including those involving Wittig reactions or epoxide rearrangements[1], the most direct and high-yielding approach involves the conversion of the C4-hydroxyl group into a better leaving group, such as a triflate, followed by nucleophilic substitution with an iodide source. This method offers superior regioselectivity and often achieves yields greater than 80%.[1]

Diagram: Synthesis Workflow

Caption: A common high-yield pathway to this compound.

Detailed Protocol: Iodination via Triflate Intermediate

This protocol is a self-validating system, where the conversion at each step can be monitored by Thin Layer Chromatography (TLC) and the final product purity assessed by NMR.

Step 1: Reduction of 1-Benzyl-4-piperidone

-

Preparation: To a solution of 1-Benzyl-4-piperidone (1.0 eq.) in methanol (MeOH) at 0 °C, add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise.

-

Reaction: Stir the mixture at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

-

Workup: Quench the reaction carefully with water, and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-Benzyl-4-hydroxypiperidine.

Step 2: Triflation of 1-Benzyl-4-hydroxypiperidine

-

Preparation: Dissolve the alcohol from Step 1 (1.0 eq.) in anhydrous dichloromethane (DCM) and cool to -10 °C under a nitrogen atmosphere. Add pyridine (1.5 eq.).

-

Reaction: Add triflic anhydride (Tf₂O, 1.2 eq.) dropwise, maintaining the temperature below 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Workup: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer and concentrate to give the crude triflate, which is often used in the next step without further purification.

Step 3: Nucleophilic Substitution with Potassium Iodide

-

Preparation: Dissolve the crude triflate from Step 2 (1.0 eq.) in dimethylformamide (DMF).

-

Reaction: Add potassium iodide (KI, 3.0 eq.) and heat the mixture to 80 °C for 12 hours.[1]

-

Workup & Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography (hexane:EtOAc) to afford this compound as a pure solid.[1]

The Pivotal Role as a Chemical Intermediate

The Dual-Functionality Principle: A Versatile Linchpin

The synthetic power of this compound is rooted in its ability to undergo a sequence of orthogonal reactions. The C-I bond is selectively activated by palladium catalysts, leaving the N-benzyl group intact. After the desired scaffold is constructed at the 4-position, the N-benzyl group can be cleaved to allow for subsequent functionalization of the piperidine nitrogen.

Diagram: General Reaction Cascade

Caption: The strategic workflow for elaborating complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp³) bonds, making it ideal for synthesizing the 4-arylpiperidine motif, a common core in CNS-active drugs.[3][4]

-

Causality: The choice of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃) is critical. The base activates the boronic acid partner to form a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.[5] The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.

-

Detailed Experimental Protocol:

-

Preparation: In a reaction vessel under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

-

Solvent: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS for 6-24 hours.

-

Workup & Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification via column chromatography yields the 4-aryl-1-benzylpiperidine product.

-

This reaction couples the C4 position with a terminal alkyne, introducing a linear, rigid alkynyl moiety valuable for probing protein binding pockets.[6][7]

-

Causality: The Sonogashira coupling uniquely employs a dual-catalyst system: a palladium complex to activate the aryl iodide and a copper(I) salt (e.g., CuI) to activate the alkyne.[8] The amine base (e.g., triethylamine or diisopropylamine) acts as both a base and a solvent, neutralizing the HI byproduct and facilitating catalyst turnover.

-

Detailed Experimental Protocol:

-

Preparation: To a solution of this compound (1.0 eq.) and the terminal alkyne (1.2 eq.) in an amine solvent (e.g., triethylamine), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-4 mol%) and copper(I) iodide (CuI, 1-2 mol%) under an inert atmosphere.

-

Reaction: Stir the mixture at room temperature to 50 °C until the starting material is consumed.

-

Workup & Purification: Filter the reaction mixture to remove amine salts, concentrate the filtrate, and purify the residue by column chromatography to obtain the 4-alkynyl-1-benzylpiperidine.

-

This reaction enables the formation of C-N bonds, directly attaching primary or secondary amines to the piperidine C4 position.[9][10]

-

Causality: This reaction is highly dependent on the choice of a sterically hindered phosphine ligand (e.g., XPhos, RuPhos) and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS).[11] The bulky ligand promotes the reductive elimination step, which is often the rate-limiting step for C-N bond formation, while the strong base is required to deprotonate the amine coupling partner.[10]

-

Detailed Experimental Protocol:

-

Preparation: In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos, 4-6 mol%), and a strong base (e.g., NaOt-Bu, 1.4 eq.).

-

Reagents: Add this compound (1.0 eq.), the amine coupling partner (1.2 eq.), and an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Seal the vial and heat to 80-110 °C for 12-24 hours.

-

Workup & Purification: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. After standard workup, purify the product by column chromatography.

-

The N-Benzyl Protecting Group: Strategic Removal

Rationale for Deprotection

Cleavage of the N-benzyl group is a critical final step that unmasks the piperidine nitrogen.[1] This secondary amine is a key functional handle for introducing further diversity, for example, through N-alkylation to modulate pharmacokinetics or N-acylation to form amides that can interact with biological targets.

Key Method: Catalytic Hydrogenolysis